5-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide” is a complex organic molecule. It contains a bromine atom, a trifluoroethyl group, and an amide group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors like its molecular structure and the functional groups it contains. For example, the presence of the bromine atom and the amide group in this compound could affect properties like its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Antibacterial Agents : A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The key intermediates for these derivatives were synthesized from 2-bromo-N,6-disubstituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, highlighting the critical role of bromo-nicotinamide structures in antibacterial drug design (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Development of Antitumor Agents : Research into nicotinamide derivatives revealed their potential for anticancer activity. The synthesis of these compounds involved bromination of 2-cyano-3,5-diaryl-5-oxo-N-substituted pentamides in glacial acetic acid, followed by aromatic nucleophilic substitution reactions. The synthesized compounds were screened against various human tumor cell lines, showing considerable in vitro antitumor properties, especially against breast cancer (Girgis, Hosni, & Barsoum, 2006).
Antimicrobial Activity : The synthesis of substituted phenyl azetidines from 2-(4-bromo phenyl) methyl cyanide demonstrated potential antimicrobial properties. These compounds were evaluated for their effectiveness against various microbial strains, showcasing the utility of bromo-nicotinamide derivatives in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Biological Activities
Binding Affinities to Receptors : Derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide were evaluated for their affinity to 5-HT3 and dopamine D2 receptors. Among these, specific bromo-substituted derivatives showed potent affinities for both receptor types, indicating their potential as lead compounds for developing new therapeutic agents (Hirokawa, Yoshida, & Kato, 1998).
Antiprotozoal Activity : A study on the synthesis of aza-analogues of furamidine, including compounds derived from 6-(furan-2-yl)nicotinonitrile through selective bromination, demonstrated significant in vitro activity against Trypanosoma and Plasmodium species. These findings suggest the potential of bromo-nicotinamide derivatives in antiprotozoal drug development (Ismail et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O2/c17-12-6-11(7-21-8-12)15(25)23-13-3-1-10(2-4-13)5-14(24)22-9-16(18,19)20/h1-4,6-8H,5,9H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQUVLLUWNFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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